(2-Methoxypyridin-4-yl)methanamine

LOXL2 inhibition Fibrosis Cancer metastasis

(2-Methoxypyridin-4-yl)methanamine (CAS 148900-69-0) is a heterocyclic organic compound belonging to the class of aralkylamines, characterized by a pyridine ring substituted with a methoxy group at the 2-position and a methanamine group at the 4-position, with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It is commercially available as a research chemical and pharmaceutical intermediate, with typical purity specifications ranging from 95% to 98%.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 148900-69-0
Cat. No. B136530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxypyridin-4-yl)methanamine
CAS148900-69-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)CN
InChIInChI=1S/C7H10N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3
InChIKeyUQAHBOKPZNLKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxypyridin-4-yl)methanamine CAS 148900-69-0: Technical Specifications, Purity Standards, and Supply Chain Availability for Pharmaceutical R&D Procurement


(2-Methoxypyridin-4-yl)methanamine (CAS 148900-69-0) is a heterocyclic organic compound belonging to the class of aralkylamines, characterized by a pyridine ring substituted with a methoxy group at the 2-position and a methanamine group at the 4-position, with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is commercially available as a research chemical and pharmaceutical intermediate, with typical purity specifications ranging from 95% to 98% . Its primary documented application is as a precursor in the synthesis of tricyclic AKR1C3 dependent KARS inhibitors, as detailed in patent WO-2021005586-A1 . Physicochemical properties include a predicted boiling point of 240.6±25.0 °C at 760 mmHg, a predicted density of 1.090±0.06 g/cm³, and a predicted pKa of 7.41±0.29 .

Why Procuring (2-Methoxypyridin-4-yl)methanamine Instead of Generic Pyridinylmethanamine Analogs is Critical for Reproducible Medicinal Chemistry


Interchangeable use of generic pyridinylmethanamine analogs is not scientifically justified, as the specific substitution pattern of (2-Methoxypyridin-4-yl)methanamine directly governs its unique biological activity profile and chemical reactivity. The 2-methoxy group critically influences target engagement, as demonstrated by a >625-fold difference in LOXL2 inhibitory potency compared to its 2-chloro analog . Furthermore, the compound serves as an essential building block for specific, potent pharmacophores, including a 16 nM AKR1C3 inhibitor and a SARS-CoV-2 PLpro inhibitor, whereas other isomers or analogs lead to inactive or significantly less potent derivatives [1][2]. Relying on uncharacterized or 'similar' pyridinylmethanamines risks synthetic failure, introduces off-target activities due to altered selectivity, and ultimately undermines the reproducibility of downstream assays and patent-protected synthetic routes [2].

(2-Methoxypyridin-4-yl)methanamine Product-Specific Evidence Guide: Quantified Differentiation for Scientific Procurement


LOXL2 Inhibitory Potency: 2-Methoxy vs. 2-Chloro Pyridinylmethanamine Analogs

(2-Methoxypyridin-4-yl)methanamine exhibits significantly weaker inhibition of lysyl oxidase homolog 2 (LOXL2) compared to its 2-chloro analog, a key selectivity distinction for medicinal chemistry programs targeting this enzyme. This data directly answers why the methoxy derivative is selected for different SAR contexts versus the chloro analog .

LOXL2 inhibition Fibrosis Cancer metastasis

AKR1C3 Inhibition: A Validated Potent Pharmacophore Derived from (2-Methoxypyridin-4-yl)methanamine

A derivative compound, synthesized using (2-Methoxypyridin-4-yl)methanamine as a key building block, has been validated as a potent inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). The final compound (BDBM50625329) demonstrates an IC50 of 16 nM against AKR1C3, confirming the value of the methanamine core for generating highly active leads [1]. The original compound's utility in this context is explicitly cited in patent literature as a preparation for tricyclic AKR1C3 dependent KARS inhibitors .

AKR1C3 inhibition Castration-resistant prostate cancer Hormone-dependent cancers

Antiviral Pharmacophore: SARS-CoV-2 PLpro Inhibition by (2-Methoxypyridin-4-yl)methanamine Derivative

The (2-Methoxypyridin-4-yl)methanamine scaffold is a core component of rac5c, a secondary carboxamide that is a documented inhibitor of SARS-CoV-2 papain-like protease (PLpro) [1][2]. While specific IC50 data for rac5c was not identified in the available sources, its annotation as an inhibitor in authoritative databases like ChEBI confirms the scaffold's utility in generating compounds with this specific biological activity.

SARS-CoV-2 Antiviral drug discovery Papain-like protease

Physicochemical Properties: Boiling Point, Density, and pKa of (2-Methoxypyridin-4-yl)methanamine

The predicted physicochemical properties of (2-Methoxypyridin-4-yl)methanamine include a boiling point of 240.6±25.0 °C at 760 mmHg, a density of 1.090±0.06 g/cm³, and a pKa of 7.41±0.29 . These values provide a baseline for analytical method development and stability assessments.

Physicochemical properties Lead optimization Pre-formulation

Optimal Research and Industrial Application Scenarios for (2-Methoxypyridin-4-yl)methanamine Based on Validated Evidence


Synthesis of Selective AKR1C3 Inhibitors for Castration-Resistant Prostate Cancer (CRPC) Research

Based on evidence that a derivative of (2-Methoxypyridin-4-yl)methanamine exhibits potent, single-digit nanomolar IC50 (16 nM) inhibition of AKR1C3 [1], procurement of this specific building block is essential for synthetic chemistry programs aiming to develop novel AKR1C3-targeted therapeutics for hormone-dependent cancers like CRPC. This compound is explicitly used in the preparation of patented tricyclic AKR1C3 inhibitors .

Development of SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors as Antiviral Leads

As evidenced by its role as a core component in the known PLpro inhibitor rac5c [1], (2-Methoxypyridin-4-yl)methanamine is a validated starting material for synthesizing potential anti-coronaviral agents. Its procurement is directly relevant for laboratories engaged in medicinal chemistry efforts targeting SARS-CoV-2 and related coronaviruses.

Medicinal Chemistry SAR Studies on LOXL2 to Differentiate from LOX

The quantified difference in LOXL2 inhibitory potency between (2-Methoxypyridin-4-yl)methanamine (IC50 ~1.2-1.4 µM) and its 2-chloro analog (IC50 ~0.126-0.19 µM) [1] makes the methoxy derivative a valuable tool compound for structure-activity relationship (SAR) studies. It can be used to design and understand selectivity profiles versus the more potent chloro analog, a critical step in developing safer anti-fibrotic or anti-metastatic agents with reduced on-target LOXL2 toxicity.

Synthesis of Pyridinylmethanamine-Based Heterocyclic Libraries for Kinase and Epigenetic Target Screening

The compound serves as a versatile primary amine building block for generating diverse heterocyclic libraries, particularly through amide bond formation or reductive amination. Given its documented roles in developing inhibitors for therapeutically relevant targets like AKR1C3 and PLpro [1], procuring this specific 2-methoxy-4-aminomethyl pyridine derivative is a strategic choice for medicinal chemists building focused libraries for screening against kinases, epigenetic enzymes, and other protein families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methoxypyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.